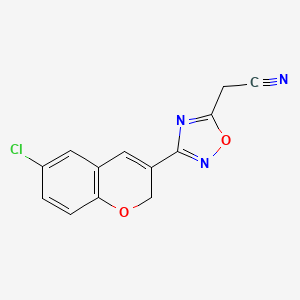
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a complex organic compound that features a chromenyl group, an oxadiazole ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile typically involves multiple steps. One common method includes the Claisen-Schmidt condensation of 6-chloro-2H-chromen-3-yl acetophenone with various reagents to form intermediate compounds, which are then cyclized to form the oxadiazole ring . The reaction conditions often involve the use of ethanolic solutions of sodium hydroxide (NaOH) and other catalysts to facilitate the condensation and cyclization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the nitrile group.
Substitution: The chloro group in the chromenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a range of substituted chromenyl compounds.
Aplicaciones Científicas De Investigación
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(6-Chloro-2H-chromen-3-yl)acrylic acid: Shares the chromenyl and chloro groups but lacks the oxadiazole ring and nitrile group.
(6-Chloro-2H-chromen-3-yl)methanol: Contains the chromenyl and chloro groups but has a methanol group instead of the oxadiazole ring and nitrile group.
Uniqueness
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is unique due to the presence of both the oxadiazole ring and the nitrile group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H8ClN3O2 |
|---|---|
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
2-[3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-1-2-11-8(6-10)5-9(7-18-11)13-16-12(3-4-15)19-17-13/h1-2,5-6H,3,7H2 |
Clave InChI |
RMTPXNWMERQECX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


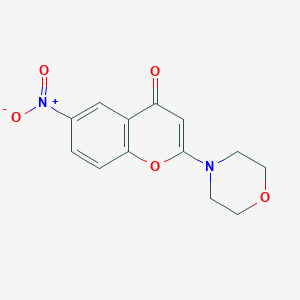

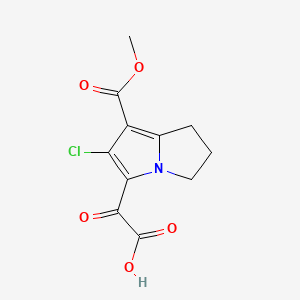
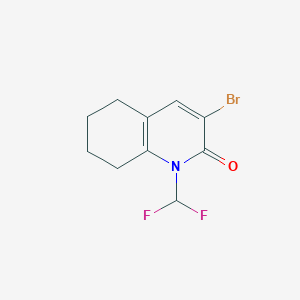

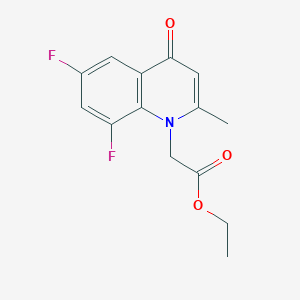

![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)

![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)


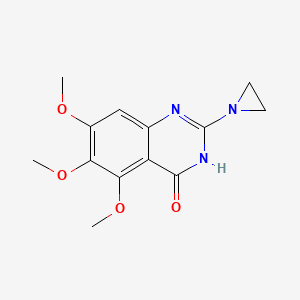
![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)
